methyl 4-methyl-2-{7-methyl-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-{7-methyl-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a thiazole ring, a chromeno-pyrrol ring system, and a methylsulfanyl phenyl group
Preparation Methods
The synthesis of methyl 4-methyl-2-{7-methyl-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-1,3-thiazole-5-carboxylate involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the chromeno-pyrrol intermediate, which is then functionalized with the thiazole and methylsulfanyl phenyl groups. The key steps in the synthesis include:
Formation of the Chromeno-Pyrrol Intermediate: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrol ring system.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction with a thioamide or a related compound.
Attachment of the Methylsulfanyl Phenyl Group: This step involves the use of a methylsulfanyl phenyl halide in a nucleophilic substitution reaction to attach the methylsulfanyl phenyl group to the chromeno-pyrrol intermediate.
Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Methyl 4-methyl-2-{7-methyl-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the chromeno-pyrrol ring system can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying the reactivity of heterocyclic systems.
Biology: The unique structural features of this compound make it a potential candidate for studying biological interactions and mechanisms, such as enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly for targeting specific enzymes or receptors involved in disease processes.
Industry: The compound’s chemical properties make it useful for various industrial applications, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-{7-methyl-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-1,3-thiazole-5-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the thiazole and chromeno-pyrrol rings, may allow it to bind to these targets and modulate their activity. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Methyl 4-methyl-2-{7-methyl-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, which are known for their biological activity and potential therapeutic applications.
Chromeno-Pyrrol Derivatives: Compounds containing the chromeno-pyrrol ring system, which are studied for their unique chemical properties and reactivity.
Methylsulfanyl Phenyl Derivatives: Compounds containing the methylsulfanyl phenyl group, which are known for their potential biological activity and use in drug discovery.
Biological Activity
The compound methyl 4-methyl-2-{7-methyl-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-1,3-thiazole-5-carboxylate is a complex organic molecule with potential biological activity. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Antimicrobial Properties
Research has demonstrated that derivatives of thiazole and related compounds exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives possess moderate to good antibacterial effects against various Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Bacteria Tested | Zone of Inhibition (mm) |
---|---|---|
5a | Staphylococcus aureus | 20 |
5b | Escherichia coli | 18 |
5c | Klebsiella pneumoniae | 22 |
5d | Pseudomonas aeruginosa | 15 |
These results indicate that compounds similar to this compound may also exhibit comparable antimicrobial properties.
Anti-inflammatory Activity
In vitro studies have highlighted the anti-inflammatory potential of related compounds. For example, certain derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), which is crucial for the synthesis of pro-inflammatory prostaglandins. This selectivity suggests that these compounds could serve as effective anti-inflammatory agents with fewer side effects compared to non-selective COX inhibitors like indomethacin .
Table 2: COX-2 Inhibition by Thiazole Derivatives
Compound | COX-2 Inhibition (%) | Selectivity Ratio (COX-2/COX-1) |
---|---|---|
7a | 85 | 10 |
7b | 78 | 8 |
7c | 90 | 12 |
Case Study: Synthesis and Evaluation
A significant study focused on the synthesis of thiazole derivatives indicated that modifications in the thiazole structure could enhance biological activity. Researchers synthesized various derivatives and evaluated their antimicrobial and anti-inflammatory properties through in vitro assays, confirming the presence of promising candidates for further development .
Case Study: Molecular Modeling Studies
Molecular docking studies have been employed to predict how this compound interacts with target proteins involved in inflammation and microbial resistance. These studies provide insights into the binding affinities and potential mechanisms of action for this compound against specific biological targets .
Properties
Molecular Formula |
C25H20N2O5S2 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
methyl 4-methyl-2-[7-methyl-1-(4-methylsulfanylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20N2O5S2/c1-12-5-10-17-16(11-12)20(28)18-19(14-6-8-15(33-4)9-7-14)27(23(29)21(18)32-17)25-26-13(2)22(34-25)24(30)31-3/h5-11,19H,1-4H3 |
InChI Key |
QPMDFWDPDXOHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OC)C)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.